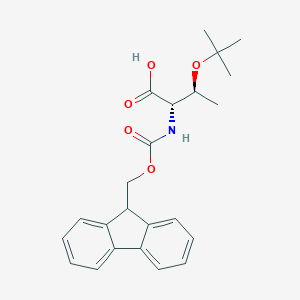

Fmoc-L-allo-Thr(tBu)-OH

描述

Structure

3D Structure

属性

IUPAC Name |

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOLWEQBVPVDPR-XOBRGWDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369199 | |

| Record name | Fmoc-L-allo-Thr(tBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201481-37-0 | |

| Record name | Fmoc-L-allo-Thr(tBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Fmoc-L-allo-Thr(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of N-α-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-allothreonine, commonly known as Fmoc-L-allo-Thr(tBu)-OH. It is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the creation of novel peptides containing non-canonical amino acids. This guide details its physicochemical properties, experimental protocols for its use, and its role within the broader context of peptide chemistry.

Physicochemical and Quantitative Data

This compound is a derivative of L-allothreonine, a diastereomer of the naturally occurring L-threonine.[1] The "allo" configuration refers to the specific stereochemistry at its two chiral centers (2S, 3S).[1][2] Its strategic use of orthogonal protecting groups—the base-labile Fmoc group and the acid-labile tert-butyl (tBu) group—allows for precise, stepwise incorporation into peptide chains.[1][3]

Table 1: General Properties and Identifiers

| Property | Value | References |

| CAS Number | 201481-37-0 | [1][2][4][5][6] |

| Molecular Formula | C₂₃H₂₇NO₅ | [2][4][6] |

| Molecular Weight | 397.46 g/mol | [2][4][6] |

| IUPAC Name | (2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid | [2] |

| Synonyms | Fmoc-allo-L-Thr(tBu)-OH, N-Fmoc-O-t-butyl-L-allo-threonine | [2][5][6] |

| InChIKey | LZOLWEQBVPVDPR-XOBRGWDASA-N | [1][2] |

Table 2: Physical and Chemical Specifications

| Specification | Value | References |

| Appearance | White to off-white solid or crystalline powder | [6] |

| Purity (HPLC) | ≥95% - ≥98% | [4][6] |

| Storage Conditions | 0–8 °C in a sealed container | [6][7] |

Role in Peptide Synthesis: The Orthogonal Protection Strategy

The utility of this compound in SPPS is defined by its two protecting groups, which can be removed under different chemical conditions. This "orthogonal" approach is fundamental to the successful stepwise synthesis of peptides.[3]

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group : This group protects the α-amino terminus. It is labile to basic conditions and is typically removed at each synthesis cycle using a solution of piperidine in N,N-dimethylformamide (DMF).[3][8]

-

tBu (tert-butyl) Group : This group protects the hydroxyl (-OH) function of the allothreonine side chain. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). This cleavage is typically performed at the final stage of synthesis, concurrently with the cleavage of the peptide from the solid support resin.[3][8]

Experimental Protocols

The following protocols are generalized for the incorporation of this compound into a peptide chain via manual or automated solid-phase peptide synthesis on a 0.1 mmol scale. Optimization may be required based on the specific peptide sequence and resin.

-

Swelling: Place the resin (e.g., Rink Amide or Wang resin, 0.1 mmol loading) in a reaction vessel. Add sufficient DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.

-

Initial Fmoc Deprotection (if starting with Fmoc-protected resin): Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

This cycle describes the addition of one this compound residue to the resin-bound peptide chain.

-

Amino Acid Preparation: In a separate vial, dissolve this compound (e.g., 4 equivalents, ~0.4 mmol, ~159 mg) and a coupling agent (e.g., HATU, 3.95 equivalents, ~0.395 mmol, ~150 mg) in DMF.

-

Activation: Add a base, typically N,N-Diisopropylethylamine (DIPEA) (e.g., 8 equivalents, ~0.8 mmol, ~139 µL), to the amino acid solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature to ensure the reaction proceeds to completion.[7]

-

Washing: Drain the reaction solution. Wash the peptide-resin extensively with DMF (5-6 times) to remove unreacted reagents and by-products.[7]

-

Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates successful coupling and the absence of free primary amines. If the test is positive (blue beads), a second coupling may be necessary.

-

Deprotection: Add a 20% piperidine in DMF solution to the washed peptide-resin. Agitate for 20 minutes to remove the Fmoc group from the newly added amino acid.

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times). The resin is now ready for the next coupling cycle.

Once the entire peptide sequence is assembled, the final step involves cleaving the peptide from the solid support and removing all acid-labile side-chain protecting groups, including the tBu group from the allothreonine residue.

-

Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a vacuum.

-

Cleavage: Treat the peptide-resin with a cleavage cocktail, typically containing a high concentration of Trifluoroacetic Acid (TFA). A common cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v). The scavengers (H₂O, TIS) are crucial to prevent side reactions.

-

Reaction: Agitate the mixture for 2-4 hours at room temperature.

-

Isolation: Filter the resin and collect the filtrate containing the crude peptide. Precipitate the peptide by adding cold diethyl ether.

-

Purification: Centrifuge to pellet the crude peptide, decant the ether, and dry the peptide. The crude product can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Research and Drug Development

The incorporation of non-canonical amino acids like L-allothreonine can significantly impact the conformational and biological properties of a peptide. It can induce specific secondary structures, enhance proteolytic stability, and alter binding affinity to biological targets. Therefore, this compound is a valuable reagent for:

-

Drug Discovery: Synthesizing peptide-based therapeutics with improved stability and efficacy.[6]

-

Structure-Activity Relationship (SAR) Studies: Investigating how stereochemistry affects a peptide's biological function.

-

Enzyme Substrate and Inhibitor Design: Creating novel probes and inhibitors for proteases and kinases.

The use of this building block allows researchers to explore novel chemical space in peptide design, potentially leading to the development of new diagnostics and therapeutics.

References

- 1. This compound | 201481-37-0 | Benchchem [benchchem.com]

- 2. This compound | C23H27NO5 | CID 2724634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. peptide.com [peptide.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-L-allo-Thr(tBu)-OH: Structure, Stereochemistry, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-allo-Thr(tBu)-OH, a non-canonical amino acid derivative crucial for advanced peptide synthesis. This document details its chemical structure, stereochemistry, physicochemical properties, and provides detailed experimental protocols for its synthesis and its primary application in solid-phase peptide synthesis (SPPS).

Core Concepts: Structure and Stereochemistry

This compound, systematically named (2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid, is a derivative of L-allo-threonine, a diastereomer of the naturally occurring L-threonine.[1] The "allo" configuration signifies a specific spatial arrangement of the substituents around the two chiral centers at the alpha (Cα) and beta (Cβ) carbons.

Key Structural Features:

-

L-allo-Threonine Core: Unlike the (2S,3R) configuration of L-threonine, L-allo-threonine possesses a (2S,3S) stereochemistry. This alteration in the stereocenter at the β-carbon can significantly influence the resulting peptide's secondary structure and biological activity.

-

Fmoc Protecting Group: The α-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This base-labile protecting group is fundamental to modern solid-phase peptide synthesis, allowing for iterative deprotection and coupling under mild basic conditions.

-

tert-Butyl (tBu) Protecting Group: The hydroxyl group on the side chain is protected by a tert-butyl (tBu) ether. This acid-labile group is stable to the basic conditions used for Fmoc removal, providing an orthogonal protection strategy essential for the stepwise synthesis of complex peptides.[1]

The unique stereochemistry of the allo-threonine residue can impart desirable properties to synthetic peptides, such as increased resistance to enzymatic degradation and novel conformational characteristics.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 201481-37-0 |

| Molecular Formula | C₂₃H₂₇NO₅ |

| Molecular Weight | 397.46 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | 125-135 °C |

| Solubility | Soluble in DMF, NMP, DCM, and DMSO |

| Purity (HPLC) | Typically ≥95-98% |

Experimental Protocols

Synthesis of this compound

While commercially available, the synthesis of this compound can be achieved through a multi-step process starting from L-allo-threonine. The following is a representative protocol based on common organic synthesis methodologies for amino acid protection.

Step 1: Protection of the Carboxyl Group

-

Suspend L-allo-threonine in a suitable solvent (e.g., methanol).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride of L-allo-threonine.

Step 2: Protection of the Hydroxyl Group

-

Dissolve the L-allo-threonine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Cool the solution and introduce isobutylene gas or liquid isobutylene.

-

Seal the reaction vessel and stir at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction and purify the resulting O-tert-butyl-L-allo-threonine methyl ester.

Step 3: Saponification of the Methyl Ester

-

Dissolve the O-tert-butyl-L-allo-threonine methyl ester in a mixture of a suitable organic solvent (e.g., methanol or THF) and water.

-

Add a base (e.g., lithium hydroxide or sodium hydroxide) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to protonate the carboxylate and extract the product with an organic solvent.

-

Dry and concentrate the organic layer to yield O-tert-butyl-L-allo-threonine.

Step 4: Fmoc Protection of the Amino Group

-

Dissolve O-tert-butyl-L-allo-threonine in a suitable solvent system (e.g., aqueous acetone or dioxane).

-

Add a base (e.g., sodium bicarbonate or sodium carbonate).

-

Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) or Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) portion-wise while stirring vigorously.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in Fmoc-based SPPS. The following is a generalized protocol for the coupling of this amino acid to a resin-bound peptide chain.

Materials:

-

This compound

-

Peptide synthesis grade N,N-dimethylformamide (DMF)

-

20% (v/v) piperidine in DMF

-

Coupling reagents (e.g., HATU, HBTU, or DIC/Oxyma)

-

Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)

-

Resin with a free N-terminal amine (e.g., Rink Amide or Wang resin)

-

Peptide synthesis vessel

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-20 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-4.9 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and allow for a pre-activation time of 1-5 minutes.

-

Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

-

Agitate the mixture for 30-120 minutes at room temperature.

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times).

-

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Mandatory Visualizations

The following diagrams illustrate the key chemical structures and workflows associated with this compound.

Caption: Chemical structure of this compound.

Caption: A single coupling cycle in Solid-Phase Peptide Synthesis.

Caption: Orthogonal protection strategy in Fmoc-SPPS.

References

Solubility of Fmoc-L-allo-Thr(tBu)-OH in DMF: An In-depth Technical Guide

This technical guide offers a comprehensive overview of the solubility of Fmoc-L-allo-Thr(tBu)-OH in N,N-Dimethylformamide (DMF), a critical parameter for its effective application in solid-phase peptide synthesis (SPPS). An understanding of its solubility is essential for optimizing coupling reactions, ensuring high peptide purity, and achieving desirable yields.[1] This document presents available solubility data, detailed experimental protocols for its determination, and visual workflows relevant to researchers, scientists, and drug development professionals.

Core Concepts in Solubility for Peptide Synthesis

The solubility of protected amino acids, such as this compound, directly influences the efficiency of peptide synthesis.[1] Inadequate solubility can present several challenges, including:

-

Poor reaction kinetics: Incomplete dissolution of the amino acid derivative can decelerate the coupling reaction, resulting in lower yields.[1]

-

Incomplete coupling: If the activated amino acid is not fully solubilized, it may not be readily available to react with the free amine on the growing peptide chain, leading to deletion sequences.[1]

-

Aggregation: Poorly soluble protected amino acids can contribute to the aggregation of the growing peptide chain on the solid support, further impeding reaction efficiency.[1]

DMF is a widely utilized solvent in SPPS due to its excellent solvating properties for a broad range of protected amino acids.[1][2][3] However, for some derivatives, solubility can still be a limiting factor, necessitating careful consideration and optimization.

Quantitative Solubility Data

While extensive quantitative solubility data for this compound in DMF is not widely documented in publicly available literature, a combination of qualitative statements and some specific quantitative values provide a useful solubility profile.[1]

| Compound | Solvent | Concentration | Notes |

| This compound | N,N-Dimethylformamide (DMF) | 0.5 M | Described as "clearly soluble" at this concentration (25 mmole in 50 ml) by one source.[1] |

| Fmoc-D-allo-Thr(tBu)-OH | Dimethyl sulfoxide (DMSO) | 100 mg/mL (approx. 251.60 mM) | Ultrasonic assistance is required. It is recommended to use new, anhydrous DMSO.[4][5] |

Note: Data for the D-enantiomer in DMSO is provided for context, as enantiomers can sometimes exhibit slight differences in solubility.[6]

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data under specific laboratory conditions, direct experimental determination is recommended.[4] The following protocols outline general methods for determining the solubility of an Fmoc-amino acid in an organic solvent.

Protocol 1: Gravimetric Method

This method involves preparing a saturated solution and determining the mass of the dissolved solute after solvent evaporation.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound into a vial.

-

Dissolution: Add a precise volume of the test solvent (e.g., 1.0 mL of DMF). Seal the vial to prevent evaporation.

-

Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the vial to pellet the undissolved solid.

-

Evaporation: Carefully transfer a known volume of the clear supernatant to a pre-weighed dish. Evaporate the solvent completely in a drying oven or vacuum desiccator.

-

Weighing: After the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it. Repeat the drying and weighing steps until a constant weight is achieved.[1]

-

Calculation: Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final constant weight. Express the solubility in desired units (e.g., mg/mL or mol/L).[1]

Protocol 2: HPLC-Based Method

This method provides a more precise quantification of solubility by using High-Performance Liquid Chromatography.

Materials:

-

Same as Protocol 1, plus:

-

HPLC system with a suitable detector (e.g., UV)

-

Appropriate HPLC column and mobile phase

-

Volumetric flasks and syringes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Prepare Saturated Solution: Follow steps 1-4 from Protocol 1.

-

Sample Preparation for Analysis: Withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter.[4]

-

Dilution: Dilute the filtered supernatant with a known volume of a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.[4]

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).[4]

-

Inject the diluted sample of the saturated solution into the HPLC.

-

Determine the concentration of the diluted sample from the calibration curve.[4]

-

-

Calculation of Solubility: Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. Express the solubility in the desired units.[4]

Mandatory Visualizations

The following diagrams illustrate key workflows related to the solubility of this compound.

Conclusion

The solubility of this compound in DMF is a critical parameter for the success of solid-phase peptide synthesis.[4] While specific quantitative data is limited, it is generally considered soluble in DMF.[1] For demanding applications, empirical determination of solubility using the provided protocols is recommended. By understanding and optimizing the solubility of this and other protected amino acids, researchers can improve the efficiency and outcome of peptide synthesis, leading to higher purity and yields of the target peptides.

References

A Comprehensive Technical Guide to Fmoc-L-allo-Thr(tBu)-OH: Storage, Handling, and Application

For researchers, scientists, and professionals in drug development, the proper storage and handling of specialized reagents like Fmoc-L-allo-threonine(tBu)-OH are paramount to ensure experimental success and maintain laboratory safety. This in-depth guide provides a technical overview of the essential storage and handling protocols for this non-canonical amino acid, a crucial building block in solid-phase peptide synthesis (SPPS).

Core Properties and Specifications

Fmoc-L-allo-Thr(tBu)-OH, with the chemical formula C₂₃H₂₇NO₅ and a molecular weight of approximately 397.46 g/mol , is a derivative of allo-threonine.[1][2] It is distinguished by two key protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the acid-labile tert-butyl (tBu) group on the side-chain hydroxyl function.[3] This compound typically appears as a white to off-white solid.[4]

| Property | Value |

| Molecular Formula | C₂₃H₂₇NO₅ |

| Molecular Weight | 397.46 g/mol |

| CAS Number | 201481-37-0 |

| Appearance | White to off-white solid |

| Functional Groups | Fmoc (N-terminus), tert-butyl (side-chain) |

Recommended Storage Protocols

To maintain the integrity and stability of this compound, adherence to appropriate storage conditions is critical. While some suppliers suggest room temperature storage under an inert atmosphere and in a dark place[1], long-term stability is best achieved at lower temperatures. For prolonged storage, maintaining the compound as a powder at -20°C can preserve its quality for up to three years.[4] For shorter durations, storage at 4°C is acceptable for up to two years.[4] Some suppliers also utilize cold-chain transportation to ensure the compound's stability upon arrival.[1]

| Storage Condition | Duration |

| Room Temperature | Short-term |

| 4°C | Up to 2 years |

| -20°C | Up to 3 years |

| In Solvent (-80°C) | Up to 6 months |

| In Solvent (-20°C) | Up to 1 month |

Note: When stored in a solvent, it is crucial to use a freshly opened, hygroscopic solvent like DMSO and to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[4]

Safe Handling and Personal Protective Equipment (PPE)

The safe handling of this compound is essential to minimize exposure and prevent adverse health effects. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1]

A comprehensive safety protocol involves the use of appropriate personal protective equipment (PPE) and adherence to emergency procedures.

| PPE / Procedure | Specification |

| Ventilation | Ensure adequate ventilation to avoid dust formation and breathing of mist, gas, or vapors.[5] |

| Gloves | Wear chemical-impermeable gloves.[5] |

| Eye Protection | Use safety glasses or goggles. In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor.[5] |

| Skin Protection | Wear appropriate protective clothing. If skin contact occurs, wash off with soap and plenty of water after removing contaminated clothing.[5] |

| Respiratory Protection | If inhaled, move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |

| Ingestion | If ingested, rinse the mouth with water. Do not induce vomiting and seek immediate medical attention.[5] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in SPPS, a foundational technique for the chemical synthesis of peptides and small proteins.[3] The following diagram illustrates the general workflow for incorporating this amino acid into a growing peptide chain.

Caption: Workflow for incorporating this compound in SPPS.

Experimental Protocol: Coupling Step

The following provides a generalized protocol for the coupling of this compound in SPPS. Note that specific quantities and reaction times may need to be optimized based on the scale of the synthesis and the specific peptide sequence.

-

Resin Preparation: Start with the resin-bound peptide chain that has a deprotected N-terminus.

-

Activation of this compound: In a separate vessel, dissolve a 2- to 4-fold excess of this compound and a suitable activating agent (e.g., HBTU, HOBt) in an appropriate solvent like DMF. Add a base (e.g., DIPEA) to initiate the activation.

-

Coupling Reaction: Introduce the activated amino acid solution to the resin. Allow the reaction to proceed for 30 minutes to 2 hours at room temperature.[3]

-

Washing: After the coupling reaction is complete, thoroughly wash the resin with DMF to remove any unreacted reagents.

-

Monitoring: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may need to be repeated.

-

Capping (Optional): To block any unreacted N-termini, a capping step with a reagent like acetic anhydride can be performed.

-

Proceed to the next cycle: After a final wash, the resin is ready for the deprotection of the newly added Fmoc group to continue the elongation of the peptide chain.

References

Synthesis of Fmoc-L-allo-Thr(tBu)-OH from L-allothreonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-allothreonine (Fmoc-L-allo-Thr(tBu)-OH), a crucial building block in solid-phase peptide synthesis (SPPS), from the starting material L-allothreonine. This guide details the synthetic strategy, experimental protocols, and relevant quantitative data to support researchers and professionals in the fields of peptide chemistry, drug discovery, and development.

Introduction

This compound is a protected amino acid derivative widely used in the synthesis of peptides containing the non-proteinogenic amino acid L-allothreonine. The "allo" configuration provides unique stereochemical properties that can influence the secondary structure and biological activity of peptides. The orthogonal protection scheme, with the base-labile Fmoc group on the α-amino group and the acid-labile tert-butyl (tBu) ether on the side-chain hydroxyl group, allows for precise and controlled peptide chain elongation in Fmoc-based SPPS.[1]

This document outlines a multi-step synthetic pathway from L-allothreonine to the final protected product, including detailed experimental procedures and characterization data.

Synthetic Pathway Overview

The synthesis of this compound from L-allothreonine is a multi-step process that requires careful protection of the functional groups to prevent unwanted side reactions. A common and effective strategy involves the following key transformations:

-

Temporary N-protection: The amino group of L-allothreonine is first protected, often with a group that can be selectively removed later, such as the benzyloxycarbonyl (Z) group.

-

Carboxyl group esterification: The carboxylic acid is converted to a methyl ester to prevent its interference in the subsequent O-tert-butylation step.

-

Side-chain O-tert-butylation: The hydroxyl group on the side chain is protected as a tert-butyl ether. This is a critical step to prevent side reactions at the hydroxyl group during peptide synthesis.

-

Saponification: The methyl ester is hydrolyzed back to a carboxylic acid.

-

N-deprotection: The temporary N-protecting group is removed.

-

Final N-Fmoc protection: The free amino group is reacted with an Fmoc-donating reagent to yield the final product.

Caption: Proposed synthetic pathway for this compound from L-allothreonine.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related protected amino acids and may require optimization for specific laboratory conditions.[2]

Synthesis of N-Benzyloxycarbonyl-L-allothreonine (Z-L-allo-Thr-OH)

Materials:

-

L-allothreonine

-

Benzyl chloroformate (Z-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl), 1M

-

Brine

Procedure:

-

Dissolve L-allothreonine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

-

Cool the solution to 0 °C in an ice bath.

-

Add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0 °C and vigorously stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with ethyl acetate to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Z-L-allo-Thr-OH.

Synthesis of N-Benzyloxycarbonyl-L-allothreonine Methyl Ester (Z-L-allo-Thr-OMe)

Materials:

-

Z-L-allo-Thr-OH

-

Thionyl chloride (SOCl₂)

-

Anhydrous methanol (MeOH)

-

Diethyl ether

Procedure:

-

Suspend Z-L-allo-Thr-OH (1 equivalent) in anhydrous methanol at 0 °C.

-

Add thionyl chloride (1.2 equivalents) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to induce crystallization.

-

Filter the solid and dry under vacuum to obtain Z-L-allo-Thr-OMe.

Synthesis of N-Benzyloxycarbonyl-O-tert-butyl-L-allothreonine Methyl Ester (Z-L-allo-Thr(tBu)-OMe)

Materials:

-

Z-L-allo-Thr-OMe

-

Dichloromethane (DCM)

-

Concentrated sulfuric acid (H₂SO₄)

-

Isobutene (liquefied)

Procedure:

-

Dissolve Z-L-allo-Thr-OMe (1 equivalent) in dichloromethane in a pressure vessel.

-

Cool the solution to -20 °C.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Add liquefied isobutene (5-10 equivalents).

-

Seal the vessel and allow it to warm to room temperature. Stir for 48-72 hours.

-

Cool the vessel to 0 °C before carefully opening.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain Z-L-allo-Thr(tBu)-OMe.[3]

Synthesis of N-Benzyloxycarbonyl-O-tert-butyl-L-allothreonine (Z-L-allo-Thr(tBu)-OH)

Materials:

-

Z-L-allo-Thr(tBu)-OMe

-

Sodium hydroxide (NaOH)

-

Methanol or Acetone

-

Water

-

Hydrochloric acid (HCl), 1M

Procedure:

-

Dissolve Z-L-allo-Thr(tBu)-OMe (1 equivalent) in a mixture of methanol (or acetone) and water.

-

Add a 1M aqueous solution of sodium hydroxide (1.1 equivalents).

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain Z-L-allo-Thr(tBu)-OH.

Synthesis of O-tert-butyl-L-allothreonine (H-L-allo-Thr(tBu)-OH)

Materials:

-

Z-L-allo-Thr(tBu)-OH

-

Palladium on carbon (Pd/C), 10%

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve Z-L-allo-Thr(tBu)-OH (1 equivalent) in methanol or ethanol.

-

Add 10% Pd/C catalyst (5-10% by weight).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield H-L-allo-Thr(tBu)-OH.

Synthesis of this compound

Materials:

-

H-L-allo-Thr(tBu)-OH

-

9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

-

Acetone or Dioxane

-

Water

-

Ethyl acetate

-

Citric acid solution (5%)

Procedure:

-

Dissolve H-L-allo-Thr(tBu)-OH (1 equivalent) in a mixture of acetone (or dioxane) and water.

-

Add sodium bicarbonate (2 equivalents).

-

Add a solution of Fmoc-OSu (1.05 equivalents) in acetone (or dioxane).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Remove the organic solvent under reduced pressure.

-

Dilute the aqueous residue with water and wash with ethyl acetate.

-

Acidify the aqueous layer to pH 3-4 with a 5% citric acid solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel chromatography to obtain this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound and its physicochemical properties. Yields are indicative and may vary based on reaction scale and optimization.

Table 1: Summary of Reaction Yields

| Step | Product | Typical Yield (%) |

| 1 | Z-L-allo-Thr-OH | 85-95 |

| 2 | Z-L-allo-Thr-OMe | >95 |

| 3 | Z-L-allo-Thr(tBu)-OMe | 60-70 |

| 4 | Z-L-allo-Thr(tBu)-OH | 90-98 |

| 5 | H-L-allo-Thr(tBu)-OH | >95 |

| 6 | This compound | 80-90 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₂₇NO₅[4] |

| Molecular Weight | 397.46 g/mol [4] |

| CAS Number | 201481-37-0[4][5] |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥95%[5] |

| Storage Conditions | 2-8 °C, protect from light and moisture |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical relationship between the protection and deprotection steps.

Caption: Overall experimental workflow for the synthesis of this compound.

Caption: Logical relationship of protecting groups during the synthesis.

Conclusion

The synthesis of this compound from L-allothreonine is a well-defined, multi-step process that relies on a robust protecting group strategy. This guide provides a detailed framework for researchers and professionals to successfully synthesize this valuable building block for advanced peptide synthesis. The presented protocols, quantitative data, and workflow diagrams offer a comprehensive resource for the planning and execution of this synthesis in a laboratory setting. Careful execution of each step and appropriate purification are crucial for obtaining a high-purity final product suitable for demanding applications in drug development and chemical biology.

References

- 1. This compound | 201481-37-0 | Benchchem [benchchem.com]

- 2. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C23H27NO5 | CID 2724634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

The Role of Allo-Threonine in Peptide Structure: A Technical Guide for Researchers

For immediate release

This technical guide provides an in-depth analysis of the role of allo-threonine, a non-proteinogenic diastereomer of L-threonine, in peptide structure, stability, and biological activity. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents available data, and details relevant experimental protocols to facilitate further investigation into this intriguing amino acid modification.

Introduction: The Stereochemical Significance of Allo-Threonine

Allo-threonine is a diastereomer of the common proteinogenic amino acid L-threonine.[1][2] While L-threonine possesses a (2S, 3R) stereochemistry, L-allo-threonine has a (2S, 3S) configuration.[2] This seemingly subtle change in the orientation of the hydroxyl and methyl groups at the β-carbon introduces significant alterations to the local stereochemistry, which can have profound effects on the conformational preferences and, consequently, the biological properties of a peptide.[3]

The incorporation of non-proteinogenic amino acids like allo-threonine is a key strategy in peptide drug design.[4] Such modifications can be used to impose conformational constraints, enhance proteolytic stability, and modulate receptor binding affinity.[4] Allo-threonine is found in a number of naturally occurring bioactive peptides, including the katanosin antibiotics, highlighting its evolutionary selection for specific functions.[2]

Impact on Peptide Conformation and Structure

The altered stereochemistry of allo-threonine influences the accessible dihedral angles (phi, ψ) of the peptide backbone, thereby affecting the local and global conformation of the peptide. While extensive quantitative data for direct comparisons are limited, the principles of stereochemical influence suggest that allo-threonine can be used to stabilize or destabilize specific secondary structures such as β-turns and helices.

Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[5][6][7] By comparing the CD spectra of a native peptide with its allo-threonine-substituted analog, researchers can qualitatively and quantitatively assess changes in helical content, β-sheet propensity, and the presence of turns or random coil structures.

Table 1: Comparison of L-Threonine and L-Allo-Threonine

| Property | L-Threonine | L-Allo-Threonine |

| Stereochemistry | (2S, 3R) | (2S, 3S) |

| Natural Abundance | Proteinogenic | Non-proteinogenic, found in some natural products |

| Predicted Impact on Conformation | Contributes to native peptide folds | Can induce or disrupt secondary structures depending on context |

Enhancement of Proteolytic Stability

A primary driver for incorporating non-proteinogenic amino acids into therapeutic peptides is to increase their resistance to enzymatic degradation.[8][9] Proteases, the enzymes responsible for peptide bond cleavage, often exhibit a high degree of stereospecificity for L-amino acids.[4] The introduction of a diastereomer like allo-threonine can create a peptide bond that is a poor substrate for common proteases, thereby extending the peptide's half-life in biological fluids.[4]

While direct, quantitative comparisons of the serum half-life of allo-threonine peptides versus their L-threonine counterparts are not widely available in the literature, the general principle of increased stability with stereochemical modifications is well-established.[4][10]

Table 2: Illustrative Quantitative Comparison of Peptide Properties with L-Threonine vs. Allo-Threonine Substitution

| Parameter | Peptide with L-Threonine | Peptide with L-Allo-Threonine (Expected Trend) | Rationale |

| Proteolytic Stability (t½ in serum) | Shorter | Significantly Longer | The altered stereochemistry at the cleavage site can hinder recognition and catalysis by proteases that are specific for L-amino acids.[4] |

| Receptor Binding Affinity (Kd) | Native Affinity | Potentially Lower or Higher | The precise three-dimensional structure of the peptide is often crucial for receptor binding. Allo-threonine may either improve the fit by inducing a more favorable conformation or disrupt key interactions.[4] |

| Inhibition Constant (IC50/Ki) | Native Potency | Potentially Lower or Higher | Similar to receptor binding, the stereochemistry of the peptide is critical for its interaction with the active site of an enzyme.[4] |

Note: The trends presented in this table are based on general principles of D-amino acid and stereochemical modifications. Specific experimental data for direct allo-threonine comparisons are limited, and the actual impact will be sequence and target-dependent.

Influence on Biological Activity

The conformational changes induced by allo-threonine can significantly impact a peptide's biological activity. This can manifest as altered receptor binding affinity, changes in agonist or antagonist potency, or modified enzyme inhibition.[4] The effect is highly context-dependent; in some cases, the induced conformational constraint may lock the peptide into a more bioactive state, leading to enhanced activity. In other instances, the stereochemical alteration may disrupt critical interactions with the target, resulting in reduced or abolished activity. Therefore, empirical testing is essential to determine the outcome of an L-threonine to allo-threonine substitution.

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Peptides containing allo-threonine can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[11][12][13][14]

Materials:

-

Fmoc-L-allo-Thr(tBu)-OH

-

Rink Amide or Wang resin

-

Fmoc-protected L-amino acids

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)[15]

-

Solvents (DMF, DCM, Diethyl ether)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the growing peptide chain.

-

Amino Acid Coupling: Activate the this compound (or other Fmoc-amino acid) with a coupling reagent like HBTU/HOBt and a base such as DIEA. Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.[15]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MALDI-TOF or LC-MS) and analytical RP-HPLC.[16][17][18][19][20]

Protease Stability Assay

This protocol outlines a general procedure for assessing the stability of peptides in the presence of proteases or in serum.[21][22][23]

Materials:

-

Synthesized peptides (L-threonine and allo-threonine versions)

-

Protease of interest (e.g., trypsin, chymotrypsin) or human serum

-

Assay buffer (e.g., PBS)

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system with a C18 column

-

Mass spectrometer

Procedure:

-

Peptide Incubation: Dissolve the peptide in the assay buffer to a known concentration. Add the protease or serum to initiate the degradation reaction. Incubate at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a quenching solution (e.g., 10% TFA).

-

Analysis: Analyze the samples by RP-HPLC. Monitor the decrease in the peak area of the full-length peptide over time.

-

Data Analysis: Plot the percentage of remaining peptide against time. Fit the data to a first-order exponential decay curve to determine the half-life (t½) of the peptide.

-

Fragment Identification (Optional): Use LC-MS to identify the cleavage products and determine the specific sites of proteolysis.

Structural Analysis

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of the peptide in solution.[6][7][24]

-

Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer).

-

Record the CD spectrum in the far-UV region (typically 190-250 nm) using a quartz cuvette.

-

Analyze the spectrum to estimate the content of α-helix, β-sheet, and random coil structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure and dynamics of the peptide in solution.[25]

-

Dissolve the peptide in a suitable solvent (e.g., H2O/D2O or an organic solvent).

-

Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC).

-

Assign the proton and carbon resonances.

-

Use NOE-based distance restraints and coupling constants to determine dihedral angle restraints.[26][27][28][29]

-

Calculate a family of structures consistent with the NMR data.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and evaluation of allo-threonine containing peptides.

Conceptual Signaling Pathway

Caption: A generalized cell signaling pathway initiated by peptide-receptor binding.

Conclusion

The incorporation of allo-threonine into peptides represents a promising strategy for modulating their structural and biological properties. The altered stereochemistry can lead to enhanced proteolytic stability, a critical attribute for the development of peptide-based therapeutics. However, the impact on biological activity is highly dependent on the specific peptide and its target, necessitating careful empirical evaluation. The experimental protocols and conceptual frameworks provided in this guide offer a systematic approach for researchers and drug development professionals to explore the potential of allo-threonine-containing peptides in their respective fields. Further research is warranted to generate more quantitative, comparative data to better predict the effects of this intriguing amino acid substitution.

References

- 1. Proteolytic Post-translational Modification of Proteins: Proteomic Tools and Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allothreonine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Comparison of conformational properties of proline and threonine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. moodle2.units.it [moodle2.units.it]

- 7. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. peptide.com [peptide.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. kohan.com.tw [kohan.com.tw]

- 16. Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 19. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 20. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - TW [thermofisher.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. pnas.org [pnas.org]

- 24. researchgate.net [researchgate.net]

- 25. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 28. Frontiers | Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy [frontiersin.org]

- 29. bio.libretexts.org [bio.libretexts.org]

Expanding the Peptide Chemistries: An In-depth Technical Guide to the Introduction of Non-Canonical Amino Acids in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Core Methodologies, Experimental Protocols, and Data-Driven Insights into the Synthesis of Peptides Incorporating Non-Canonical Amino Acids.

The incorporation of non-canonical amino acids (ncAAs) into peptides has emerged as a transformative strategy in drug discovery and chemical biology. By moving beyond the 20 proteinogenic amino acids, researchers can engineer peptides with enhanced therapeutic properties, including increased proteolytic stability, improved bioavailability, and novel functionalities.[1] This guide provides a detailed exploration of the principles and techniques for introducing ncAAs via Solid-Phase Peptide Synthesis (SPPS), the leading method for chemical peptide synthesis.

Core Principles of SPPS for Non-Canonical Amino Acids

Solid-Phase Peptide Synthesis (SPPS) facilitates the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. The most prevalent strategy for incorporating ncAAs is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) methodology, favored for its mild deprotection conditions that are compatible with a wide array of sensitive ncAAs.[2]

The fundamental SPPS cycle for incorporating both canonical and non-canonical amino acids consists of three main steps:

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed, typically using a solution of 20% piperidine in a suitable solvent like dimethylformamide (DMF).[3]

-

Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the growing peptide chain.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.

This iterative process is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

Orthogonal Protecting Group Strategies

A cornerstone of successful SPPS is the use of orthogonal protecting groups, which are chemical moieties that can be selectively removed under different conditions.[4] This allows for the deprotection of specific functional groups without affecting others on the peptide chain. In the context of ncAA incorporation, a robust orthogonal protection scheme is crucial, especially when the ncAA side chain possesses a reactive functional group.

The two primary orthogonal strategies in SPPS are:

-

Fmoc/tBu Strategy: This is the most widely used approach. The Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while the side-chain protecting groups (e.g., tBu, Trt, Boc) are labile to acidic conditions (e.g., trifluoroacetic acid, TFA).[5][6]

-

Boc/Bzl Strategy: This strategy relies on graded acid lability. The Nα-Boc group is removed with a moderate acid like TFA, while the benzyl-based side-chain protecting groups require a stronger acid, such as hydrofluoric acid (HF), for removal.[5]

The choice of protecting groups for the side chain of an ncAA is critical and must be compatible with the overall synthetic strategy to prevent unwanted side reactions.

Key Reagents and Methodologies

The success of incorporating ncAAs into a peptide sequence via SPPS is highly dependent on the choice of coupling reagents and the optimization of reaction conditions.

Coupling Reagents

The selection of a coupling reagent is a critical factor that can significantly influence the yield and purity of the final peptide.[7] For sterically hindered ncAAs or "difficult" sequences prone to aggregation, more powerful coupling reagents are often necessary.[2]

| Coupling Reagent | Class | Key Features |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium/Uronium Salt | Highly efficient, fast coupling rates, suitable for sterically hindered amino acids and "difficult" sequences.[7][8] |

| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Aminium/Uronium Salt | High coupling efficiency comparable to HATU, with the advantage of being based on Oxyma Pure®, a non-explosive HOBt analogue.[7][8] |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Aminium/Uronium Salt | A widely used and cost-effective coupling reagent, suitable for most standard couplings.[7][8] |

| DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate) | Carbodiimide/Additive | A cost-effective option that minimizes racemization, particularly for sensitive amino acids like cysteine and histidine.[7] |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | An efficient coupling reagent, though the byproducts can be more challenging to remove.[7] |

Experimental Protocol: Incorporation of p-Benzoyl-L-phenylalanine (pBpa)

This protocol details the manual synthesis of a peptide containing the photo-crosslinking ncAA, p-benzoyl-L-phenylalanine (pBpa).[2]

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-pBpa-OH)

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment with fresh deprotection solution for 15 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (4 equivalents) and HBTU (4 equivalents) in DMF.

-

Add DIPEA (8 equivalents) to the vial.

-

Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours. For Fmoc-pBpa-OH, an extended coupling time or a double coupling may be necessary to ensure complete incorporation.[9]

-

Monitor the reaction completion using a Kaiser test.

-

-

Washing: Wash the resin with DMF.

-

Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling, perform a final Fmoc deprotection.

-

Wash the resin with DMF and then DCM, and dry under vacuum.

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours.

-

Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide.

-

Centrifuge, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Purification and Characterization

Following cleavage from the resin, the crude peptide requires purification and characterization to ensure the desired product has been synthesized with high purity.

Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides based on their hydrophobicity.[1]

Typical Protocol:

-

System: Preparative or semi-preparative RP-HPLC system with a C18 column.

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Equilibrate the column with a low percentage of Mobile Phase B.

-

Inject the sample and elute with a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% over 60 minutes).

-

Monitor the absorbance at 214 nm (peptide bonds) and 280 nm (aromatic residues).

-

Collect fractions corresponding to the desired peptide peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.[1]

-

Characterization by Mass Spectrometry

Mass spectrometry is an essential technique to confirm the identity of the synthetic peptide by verifying its molecular weight.[3]

Typical Protocol:

-

Instrument: Electrospray Ionization (ESI) or MALDI-TOF Mass Spectrometer.

-

Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 0.1% formic acid in 50:50 water/acetonitrile) to a concentration of approximately 10 µM.

-

Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum. The observed molecular weight should correspond to the calculated molecular weight of the peptide containing the ncAA.

Visualizing Workflows and Pathways

SPPS Experimental Workflow

References

- 1. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotage.com [biotage.com]

- 6. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids | CHIMIA [chimia.ch]

- 7. benchchem.com [benchchem.com]

- 8. bachem.com [bachem.com]

- 9. Ribosomal Synthesis of N-Methyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Incorporation of Fmoc-L-allo-Thr(tBu)-OH into Synthetic Peptides

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Fmoc-L-allo-Threonine(tBu)-OH is a pseudoisosteric amino acid building block utilized in solid-phase peptide synthesis (SPPS). As a stereoisomer of the naturally occurring L-threonine, L-allo-threonine possesses a distinct spatial arrangement of its side-chain substituents. The incorporation of this non-natural amino acid into a peptide sequence can induce significant conformational changes, impacting the peptide's secondary structure, proteolytic stability, and overall biological activity.

The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amine, while the acid-labile tert-butyl (tBu) group safeguards the side-chain hydroxyl function. This orthogonal protection scheme makes it fully compatible with standard Fmoc-based SPPS protocols. These notes provide detailed protocols and data for the successful incorporation of Fmoc-L-allo-Thr(tBu)-OH into synthetic peptides.

2. Key Properties and Specifications

The fundamental properties of this compound are critical for its effective use in peptide synthesis.

| Property | Value |

| Chemical Formula | C₂₄H₂₉NO₅ |

| Molecular Weight | 411.5 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, NMP, and DCM |

| Purity (HPLC) | ≥98% |

| Fmoc Protection | Base-labile (e.g., 20% piperidine in DMF) |

| Side-Chain Protection | Acid-labile (e.g., TFA-based cocktails) |

3. Applications in Peptide Science

The unique stereochemistry of L-allo-threonine makes it a valuable tool for peptide design and drug discovery:

-

Conformational Constraint: The altered side-chain orientation can restrict the peptide backbone's flexibility, favoring specific secondary structures like β-turns or helical motifs.

-

Enhanced Proteolytic Stability: The non-natural configuration at the β-carbon can render the adjacent peptide bonds resistant to cleavage by common proteases, thereby increasing the peptide's in vivo half-life.

-

Structure-Activity Relationship (SAR) Studies: Systematically replacing L-threonine with L-allo-threonine allows researchers to probe the importance of side-chain orientation for receptor binding and biological function.

-

Mimicking Phosphorylation: The hydroxyl group of allo-threonine can serve as a precursor for chemical phosphorylation, enabling the synthesis of phosphopeptide analogues with unique structural properties.

4. Experimental Protocols

The following sections provide detailed, step-by-step protocols for the incorporation of this compound using a standard automated peptide synthesizer.

General Workflow for Peptide Synthesis

The overall process follows the standard cycle of solid-phase peptide synthesis, involving sequential deprotection and coupling steps.

Protocol: Amino Acid Coupling

This protocol details the steps for coupling this compound onto a deprotected N-terminal amine on the solid support.

Materials:

-

This compound

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Peptide synthesis-grade resin with a free N-terminal amine

Procedure:

-

Amino Acid Preparation: Prepare a 0.2 M solution of this compound in anhydrous DMF.

-

Activator Preparation: Prepare a 0.5 M solution of HBTU in anhydrous DMF.

-

Base Preparation: Prepare a 2 M solution of DIPEA in anhydrous DMF.

-

Pre-activation: In a separate vessel, combine this compound (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) relative to the resin substitution level. Allow the mixture to pre-activate for 3-5 minutes.

-

Coupling Reaction: Add the pre-activated amino acid solution to the synthesis vessel containing the washed, deprotected resin.

-

Reaction Time: Allow the coupling reaction to proceed for 45-60 minutes at room temperature with gentle agitation.

-

Washing: After the reaction, drain the vessel and wash the resin thoroughly with DMF (3x), followed by Isopropanol (IPA) (3x) and Dichloromethane (DCM) (3x) to remove excess reagents and byproducts.

-

Optional: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

Protocol: Fmoc Deprotection

This protocol is used to remove the Fmoc protecting group to expose the N-terminal amine for the next coupling cycle.

Materials:

-

20% (v/v) Piperidine in anhydrous DMF

Procedure:

-

Initial Treatment: Add the 20% piperidine solution to the resin and agitate for 3 minutes.

-

Drain and Repeat: Drain the solution and add a fresh aliquot of the 20% piperidine solution.

-

Second Treatment: Agitate for an additional 10-15 minutes.

-

Washing: Drain the piperidine solution and wash the resin extensively with DMF (5x), IPA (3x), and DCM (3x) to ensure complete removal of piperidine and the cleaved dibenzofulvene-piperidine adduct.

Protocol: Cleavage and Side-Chain Deprotection

This final step cleaves the completed peptide from the resin support and removes the tBu side-chain protecting group.

Materials:

-

Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIPS, 82.5:5:5:5:2.5)

Procedure:

-

Resin Preparation: Wash the final, N-terminally deprotected peptide-resin with DCM and dry it under a stream of nitrogen.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Incubation: Agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 50 mL conical tube filled with cold diethyl ether.

-

Pelleting: Centrifuge the mixture at 3000 x g for 5 minutes to pellet the peptide.

-

Washing and Drying: Decant the ether, wash the peptide pellet with cold ether two more times, and dry the final product under vacuum.

5. Quantitative Data and Analysis

The efficiency of incorporating this compound was assessed by synthesizing a model hexapeptide (Tyr-Gly-Gly-Phe-X-Arg, where X = L-Thr or L-allo-Thr).

Table 1: Coupling Efficiency Comparison

Coupling efficiency was determined by UV-Vis quantification of the fulvene-piperidine adduct released during the deprotection step immediately following the coupling of the target amino acid.

| Amino Acid Coupled | Coupling Reagent | Reaction Time (min) | Single-Pass Efficiency (%) |

| Fmoc-L-Thr(tBu)-OH | HBTU/DIPEA | 45 | 99.2 ± 0.4 |

| This compound | HBTU/DIPEA | 45 | 98.9 ± 0.5 |

| This compound | HBTU/DIPEA | 60 | 99.5 ± 0.3 |

Data represent the mean ± standard deviation (n=3). The results indicate that the coupling kinetics of this compound are comparable to its diastereomer, with near-quantitative yields achieved within a standard 60-minute timeframe.

Table 2: Final Peptide Purity Analysis

The purity of the crude peptides after cleavage was analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).

| Peptide Sequence | Expected Mass (Da) | Observed Mass (Da) | Crude Purity (%) |

| Tyr-Gly-Gly-Phe-Thr-Arg | 727.8 | 727.9 | 91.5 |

| Tyr-Gly-Gly-Phe-alloThr-Arg | 727.8 | 727.8 | 90.8 |

The data confirm the successful synthesis of the allo-threonine-containing peptide with purity comparable to the native analogue, indicating no significant side reactions or incomplete deprotection associated with the incorporation of this compound.

6. Logical Relationship Diagram

The decision-making process for utilizing non-natural amino acids like L-allo-threonine is based on specific research goals.

This compound is a robust and reliable building block for modifying peptide structures. Its incorporation proceeds with high efficiency using standard HBTU/DIPEA activation protocols, yielding peptides of high purity. The strategic substitution of L-threonine with its allo-diastereomer provides a powerful method for enhancing peptide stability and exploring structure-activity relationships, making it an essential tool for modern peptide chemistry and drug discovery.

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Allo-Threonine Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as allo-threonine, into peptide sequences is a critical strategy in medicinal chemistry and drug development. As a stereoisomer of L-threonine, allo-threonine can induce unique conformational constraints on the peptide backbone, potentially leading to enhanced biological activity, increased proteolytic stability, and improved receptor selectivity. However, the synthesis of peptides containing allo-threonine via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily due to the steric hindrance posed by its side chain. This document provides a detailed protocol for the efficient incorporation of Fmoc-L-allo-Threonine(tBu)-OH into peptides using Fmoc-based SPPS, along with a discussion of potential side reactions and strategies for their mitigation.

Challenges in Allo-Threonine Incorporation

The primary challenge in the synthesis of peptides containing allo-threonine is the steric hindrance presented by the β-methyl group on the side chain. This can lead to slower and incomplete coupling reactions, resulting in deletion sequences and lower yields of the desired peptide. Therefore, the choice of coupling reagents and reaction conditions is paramount to achieving high coupling efficiency.

Data Presentation: Comparative Analysis of Coupling Reagents for Sterically Hindered Amino Acids

While specific quantitative data for the coupling efficiency of allo-threonine is not extensively available in the literature, data from the closely related and sterically hindered N-methyl-L-threonine can provide valuable insights into the selection of appropriate coupling reagents. The following table summarizes the performance of various coupling reagents for the incorporation of sterically demanding amino acids.

| Coupling Reagent | Reagent Type | Typical Coupling Time | Typical Purity (%) | Advantages | Disadvantages |

| HATU | Aminium/Uronium Salt | 30 - 60 min | > 95% | Highly reactive, suitable for hindered couplings. | Can cause side reactions if not used correctly. |

| HBTU | Aminium/Uronium Salt | 30 - 60 min | 90 - 95% | Effective for many standard couplings. | May be less effective for highly hindered couplings compared to HATU. |

| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | Strong activating agent, no risk of guanidinylation. | Byproducts can be difficult to remove. |

| DIC/HOBt | Carbodiimide | 1 - 2 hours | Variable | Cost-effective. | Generally not recommended for sterically hindered couplings due to lower reactivity. |

Note: The data presented is based on studies with sterically hindered amino acids like N-methyl-L-threonine and serves as a guideline for allo-threonine. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing allo-threonine using Fmoc chemistry.

Materials and Reagents

-

Fmoc-L-allo-Threonine(tBu)-OH

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (optional, for peptides containing Cys)

-

Water

-

Diethyl ether (cold)

Protocol 1: Solid-Phase Peptide Synthesis Cycle for Allo-Threonine Incorporation

This protocol outlines the key steps for incorporating a single allo-threonine residue.

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

-

-

Amino Acid Activation and Coupling (Recommended Method for allo-Threonine):

-

In a separate vial, dissolve Fmoc-L-allo-Threonine(tBu)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test (Ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive, a second coupling may be necessary.

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

-

Resin Preparation: After the final Fmoc deprotection and washing, wash the resin with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like Cys, Met, or Trp, a more complex cocktail with scavengers like DTT or EDT may be required.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-